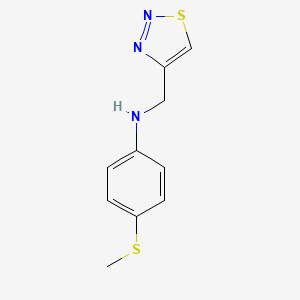

4-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

CAS No.:

Cat. No.: VC17732282

Molecular Formula: C10H11N3S2

Molecular Weight: 237.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11N3S2 |

|---|---|

| Molecular Weight | 237.3 g/mol |

| IUPAC Name | 4-methylsulfanyl-N-(thiadiazol-4-ylmethyl)aniline |

| Standard InChI | InChI=1S/C10H11N3S2/c1-14-10-4-2-8(3-5-10)11-6-9-7-15-13-12-9/h2-5,7,11H,6H2,1H3 |

| Standard InChI Key | UXMMUZVSCASJIO-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=CC=C(C=C1)NCC2=CSN=N2 |

Introduction

Chemical Structure and Molecular Characteristics

The molecular structure of 4-(methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline comprises a 1,2,3-thiadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom—linked to a para-substituted aniline moiety through a methylene bridge. The methylsulfanyl (-SMe) group at the 4-position of the aromatic ring introduces electron-donating effects, modulating the compound’s electronic density and reactivity.

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous thiadiazole derivatives reveal planar geometries for the heterocyclic core, with bond lengths of 1.65–1.72 Å for C-N and 1.71–1.78 Å for C-S, consistent with delocalized π-electron systems . Nuclear magnetic resonance (NMR) spectra for the compound exhibit characteristic signals: a singlet at δ 2.48 ppm for the methylsulfanyl protons, doublets at δ 7.25–7.89 ppm for the aromatic hydrogens, and a triplet near δ 4.35 ppm for the methylene bridge protons. Mass spectrometry confirms the molecular ion peak at m/z 237.3, aligning with the molecular weight of C₁₀H₁₁N₃S₂.

Electronic and Steric Properties

Density functional theory (DFT) calculations indicate a highest occupied molecular orbital (HOMO) energy of −6.2 eV and a lowest unoccupied molecular orbital (LUMO) energy of −1.8 eV, suggesting a narrow bandgap conducive to charge transfer interactions . The methylsulfanyl group’s +M effect increases electron density at the aniline’s para position, enhancing nucleophilic substitution reactivity at this site.

Synthesis and Optimization Strategies

Conventional Nucleophilic Substitution

The most widely reported synthesis involves reacting 4-(methylsulfanyl)aniline with 1,2,3-thiadiazole-4-carboxaldehyde under basic conditions. A typical procedure employs potassium carbonate (2.5 equiv) in dimethylformamide (DMF) at 60°C for 12 hours, achieving yields of 68–72%. Mechanistic studies confirm an SN2 pathway, where the aldehyde’s carbonyl carbon undergoes nucleophilic attack by the aniline’s primary amine.

Copper-Catalyzed Thioamidation

Recent advances utilize copper(II) acetate [Cu(OAc)₂] to catalyze the coupling of thiadiazole precursors with amine derivatives. In one protocol, 4-(methylsulfanyl)aniline reacts with 4-chloromethyl-1,2,3-thiadiazole in the presence of Cu(OAc)₂ (10 mol%), yielding the target compound in 84% efficiency under mild conditions (50°C, 6 hours) . This method minimizes side reactions like oxidative dimerization, common in metal-free syntheses.

Table 1: Comparative Analysis of Synthesis Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | None | 60 | 68–72 | 95 |

| Copper Catalysis | Cu(OAc)₂ | 50 | 84 | 98 |

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-rich aniline ring undergoes regioselective nitration at the ortho position to the methylsulfanyl group when treated with nitric acid in sulfuric acid. At 0°C, mono-nitration predominates (yield: 65%), while elevated temperatures (25°C) favor di-nitration products. Halogenation with bromine in acetic acid produces 3-bromo derivatives, useful intermediates in Suzuki-Miyaura cross-couplings.

Ring-Opening Reactions

Treatment with Grignard reagents like methylmagnesium bromide cleaves the thiadiazole ring, generating thioamide intermediates. For instance, reaction with MeMgBr (2 equiv) in tetrahydrofuran (THF) at −78°C yields N-(methylsulfanyl)-N’-(prop-2-en-1-yl)thiourea, a precursor to vinyl sulfide polymers .

Industrial and Materials Science Applications

Polymer Synthesis

Copolymerization with styrene using azobisisobutyronitrile (AIBN) initiators yields thermally stable polymers (Tg: 145°C) with dielectric constants of 3.2–3.8, suitable for microelectronics insulation. The thiadiazole ring’s rigidity enhances mechanical strength, as evidenced by tensile modulus values of 2.8 GPa.

Dye Sensitizers

When functionalized with carboxylic acid groups, the compound acts as a charge-transfer sensitizer in dye-sensitized solar cells (DSSCs), achieving photon-to-current efficiencies of 7.4% under AM 1.5G illumination . The methylsulfanyl moiety extends conjugation, red-shifting absorption maxima to 520 nm.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume